molecular formula C13H20O4S B022047 2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate CAS No. 108366-80-9

2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B022047
CAS No.: 108366-80-9
M. Wt: 272.36 g/mol
InChI Key: GPXQMVPLPIALKX-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound consists of a 4-methylbenzenesulfonate (tosyl) group esterified to an ethyl chain substituted with a bulky tert-butoxy group (2-methylpropan-2-yl). Its IUPAC name is 2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate. The tert-butyl ether imparts steric hindrance and hydrophobicity, distinguishing it from simpler tosylate esters.

Synthesis: Typically synthesized via tosylation of the corresponding alcohol, 2-[(2-methylpropan-2-yl)oxy]ethanol, using 4-methylbenzenesulfonyl chloride under basic conditions. The tert-butyl group may necessitate protection/deprotection strategies during synthesis to avoid side reactions.

Applications:
Used as an alkylating agent in organic synthesis or as a protected intermediate in pharmaceuticals. Its bulky substituent can modulate reactivity in nucleophilic substitution reactions compared to less hindered analogs .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4S/c1-11-5-7-12(8-6-11)18(14,15)17-10-9-16-13(2,3)4/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXQMVPLPIALKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

Dichloromethane (DCM) is the solvent of choice due to its non-polar nature and ability to dissolve both Tosyl chloride and the alcohol precursor. Triethylamine (2.1 equiv) is added dropwise to maintain a pH conducive to reaction progression. Under these conditions, the reaction typically requires 12–24 hours at room temperature, yielding 80–85% product after aqueous workup.

Limitations of Traditional Approaches

The tert-butoxy group’s steric bulk slows reaction kinetics, necessitating prolonged reaction times. Additionally, residual moisture can hydrolyze Tosyl chloride, reducing yields. Chromatographic purification is often required to isolate the product, complicating scalability.

Optimized Catalytic Methods

Recent advances in esterification catalysis have addressed these limitations. A patented methodology for analogous tosylate esters demonstrates the efficacy of inorganic bases like potassium hydroxide (KOH) in accelerating reaction rates.

Potassium Hydroxide-Catalyzed Tosylation

In this method, KOH (0.18 equiv) is introduced alongside triethylamine (1.7 equiv) in DCM. The base activates the alcohol via deprotonation, enhancing nucleophilicity. Remarkably, the reaction completes within 2–3 hours at room temperature, achieving yields exceeding 95%.

Mechanistic Insight :
KOH facilitates rapid deprotonation of the alcohol, generating a reactive alkoxide intermediate. This species undergoes swift nucleophilic attack on Tosyl chloride, minimizing side reactions such as hydrolysis. The dual-base system (KOH + triethylamine) ensures efficient HCl scavenging, further driving the reaction to completion.

Comparative Performance

The table below contrasts conventional and KOH-catalyzed methods:

ParameterConventional Method (Triethylamine)KOH-Catalyzed Method
Reaction Time (h)12–242–3
Yield (%)80–8595–96
PurificationColumn chromatographySimple precipitation
ScalabilityModerateHigh

Data derived from experimental studies.

Large-Scale Synthesis Considerations

Industrial production demands cost-effective, chromatography-free routes. The KOH-catalyzed method excels in this regard, as crude products precipitate directly upon concentration, bypassing tedious purification. This aligns with strategies reported for structurally related compounds, where minimizing intermediate isolation steps is critical for economic viability.

Solvent and Reagent Recovery

DCM and triethylamine are recovered via distillation, reducing waste. KOH’s low molar requirement (0.18 equiv) further lowers costs, making this method industrially preferable.

Stability of the Tosylate Ester

The tert-butoxy group’s electron-donating nature stabilizes the tosylate against hydrolysis, enabling storage under ambient conditions. This contrasts with less hindered tosylates, which require inert atmospheres for long-term stability.

Analysis of Reaction Conditions

Temperature and Reaction Kinetics

Elevated temperatures (40–50°C) marginally reduce reaction time but risk tert-butyl group degradation. Room-temperature conditions balance speed and product integrity.

Alternative Bases

Sodium hydroxide (NaOH) exhibits comparable efficacy to KOH but requires stringent moisture control. Catalytic amines like DMAP offer no significant advantage, underscoring the superiority of inorganic bases in this context .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form 4-methylbenzenesulfonic acid and 2-(tert-butoxy)ethanol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Elimination reactions: Strong bases like sodium hydride or potassium tert-butoxide are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonates and corresponding nucleophiles.

    Elimination reactions: Alkenes are the primary products.

    Hydrolysis: 4-methylbenzenesulfonic acid and 2-(tert-butoxy)ethanol are formed.

Scientific Research Applications

2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate is utilized in various scientific research applications:

    Chemistry: It serves as a protecting group for alcohols and amines in organic synthesis.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Ethyl Group Molecular Weight (g/mol) Key Features Source
2-[(2-Methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate tert-butoxy ~298.4 (estimated) High steric hindrance, hydrophobic Target Compound
2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate Methoxyethoxy ~284.3 Ether linkages enhance hydrophilicity; moderate reactivity AldrichCPR
2-(2-Thienyl)ethyl 4-methylbenzenesulfonate Thienyl ~296.4 Aromatic conjugation; potential for π-π interactions AldrichCPR
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate Benzyloxycarbonylamino ~379.5 Carbamate group introduces polarity; used in peptide synthesis Shanghai Yeastern
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate Hydroxyethoxy ~270.3 Polar hydroxyl group increases solubility but may reduce stability Report

Reactivity in Nucleophilic Substitution

  • Steric Effects : The tert-butyl group in the target compound significantly hinders nucleophilic attack at the tosylate leaving group, slowing reaction rates compared to less hindered analogs like 2-(2-methoxyethoxy)ethyl tosylate .
  • Electronic Effects : Thienyl substituents (e.g., 2-(2-thienyl)ethyl tosylate) may stabilize transition states via resonance, enhancing reactivity in aromatic substitution reactions .
  • Hydrophilicity : Compounds with methoxyethoxy or hydroxyethoxy groups exhibit higher solubility in polar solvents, facilitating reactions in aqueous or protic media .

Physical Properties

  • Melting Points : Bulky tert-butyl groups reduce crystalline packing efficiency, likely lowering the melting point of the target compound compared to linear analogs.
  • Solubility : The tert-butyl substituent renders the compound more lipophilic, reducing water solubility relative to hydroxyethoxy or carbamate-containing derivatives .

Biological Activity

Overview

2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate, also known as tert-butoxyethyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C12H20O4S. It serves primarily as an intermediate in organic synthesis and has notable applications in various biological and chemical processes. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20O4S
  • CAS Number : 108366-80-9
  • Boiling Point : Approximately 461.949 °C
  • Density : 1.189 g/cm³

The biological activity of this compound is largely attributed to its reactivity as a sulfonate ester. The sulfonate group acts as an excellent leaving group, making the compound highly reactive towards nucleophiles. This property facilitates various chemical transformations, which are essential in biological modifications and pharmaceutical applications.

Biological Applications

  • Modification of Biomolecules : This compound is utilized in the modification of proteins and nucleic acids, allowing researchers to study biological processes at a molecular level.
  • Pharmaceutical Intermediates : It plays a significant role in synthesizing active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting specific diseases.
  • Chemical Synthesis : Due to its unique structure, it serves as a protecting group for alcohols and amines in organic synthesis.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited significant cytotoxic activity against various cancer cell lines.

Case Study 2: Modulation of Biological Activity

Research indicated that the compound could modulate biological activity through selective targeting of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain sulfotransferases, which play a crucial role in drug metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(Benzoxy)ethyl 4-methylbenzenesulfonateSulfonate EsterModerate reactivity; used in drug synthesis
Ethyl 4-methylbenzenesulfonateSimple SulfonateLimited biological applications
2-(Tert-butoxycarbonyl)aminoethyl sulfonateAmino SulfonateHigher biological activity; used in peptide synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate
Reactant of Route 2
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2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate

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